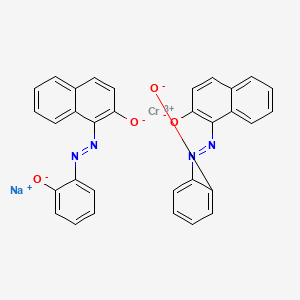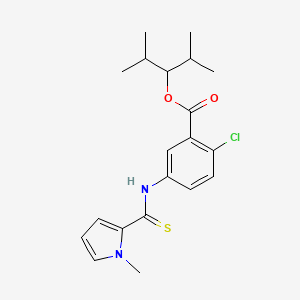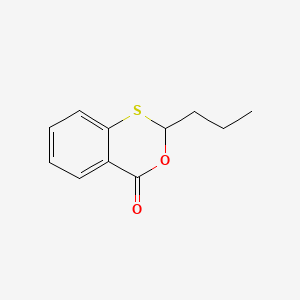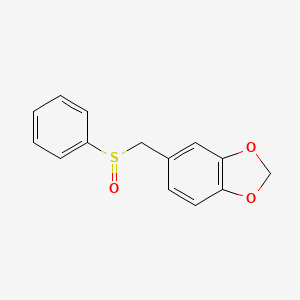
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple phenyl groups and phosphorus-nitrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the reaction of 3-methylphenyl derivatives with phosphorus trichloride and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorus pentoxide, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium chloride: Another organophosphorus compound with similar coordination properties.
Triphenylphosphine: A widely used ligand in coordination chemistry.
Hexaphenylphosphoramide: A compound with similar structural features and reactivity.
Uniqueness
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is unique due to its multiple phenyl groups and the presence of phosphorus-nitrogen bonds, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest in various fields of research.
Properties
CAS No. |
6944-52-1 |
|---|---|
Molecular Formula |
C56H64N12P4 |
Molecular Weight |
1029.1 g/mol |
IUPAC Name |
2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octakis(3-methylphenyl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C56H64N12P4/c1-41-17-9-25-49(33-41)57-69(58-50-26-10-18-42(2)34-50)65-70(59-51-27-11-19-43(3)35-51,60-52-28-12-20-44(4)36-52)67-72(63-55-31-15-23-47(7)39-55,64-56-32-16-24-48(8)40-56)68-71(66-69,61-53-29-13-21-45(5)37-53)62-54-30-14-22-46(6)38-54/h9-40,57-64H,1-8H3 |
InChI Key |
NLXBARURHGYOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NP2(=NP(=NP(=NP(=N2)(NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C)(NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C)(NC7=CC=CC(=C7)C)NC8=CC=CC(=C8)C)NC9=CC=CC(=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



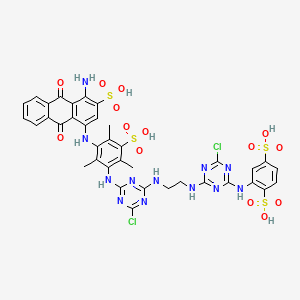

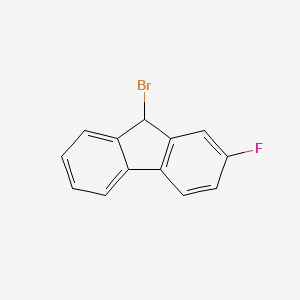

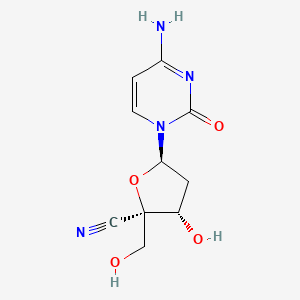



![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
